molecular formula C7H14O2 B1395766 2-(Tetrahydro-2H-pyran-3-yl)ethanol CAS No. 1050493-77-0

2-(Tetrahydro-2H-pyran-3-yl)ethanol

Cat. No. B1395766
M. Wt: 130.18 g/mol
InChI Key: YEQNKCUQFRSBHF-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” involves a reaction where the mixture is filtered and the filter cake is washed with dichloromethane. The combined organic layers are concentrated in vacuo. The crude product is purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol as a colorless oil .


Molecular Structure Analysis

The molecular structure of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” is characterized by a tetrahydropyran ring attached to an ethanol group . The molecular weight of this compound is 146.18 .


Physical And Chemical Properties Analysis

“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a liquid at room temperature with a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg . It has a density of 1.077 g/mL at 20 °C .

Scientific Research Applications

Acetal Protecting Groups in Organic Synthesis

  • 2-(Tetrahydro-2H-pyran-3-yl)ethanol is utilized in the synthesis of tetrahydrofuran-based acetal protecting groups for alcohols, providing a complementary method to the classical tetrahydro-2H-pyran-2-yl protocol. This process involves treatment with VCl3 and CCl4 at room temperature and is noted for its efficiency and tolerance of several functional groups without racemization (Das et al., 2007).

Applications in Heterocyclic Chemistry

  • In heterocyclic chemistry, 2-(Tetrahydro-2H-pyran-3-yl)ethanol derivatives are involved in the silicon-directed oxa-Pictet-Spengler cyclization, leading to the formation of tetrahydro-pyrano[3,4-b]indoles. This process also shows an unusual reaction pathway leading to dimeric products (Zhang et al., 2005).

Role in Achmatowicz Rearrangement

  • It plays a role in Achmatowicz rearrangement, where oxidation of related compounds leads to the production of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one in significant yield. This process is crucial in synthetic organic chemistry for constructing complex molecular structures (Gerçek, 2007).

Chemical Engineering Applications

  • In chemical engineering, the compound is studied for its vapor-liquid equilibrium, densities, and interfacial tensions in mixtures with ethanol. This research provides valuable data for the design and optimization of chemical processes involving this compound (Mejía et al., 2012).

Prins-Type Cyclization

  • 2-(Tetrahydro-2H-pyran-3-yl)ethanol is also pivotal in Prins-type cyclization reactions, used in the synthesis of various halo-2H-pyrans, which are significant in medicinal chemistry and natural product synthesis (Miranda et al., 2003).

Safety And Hazards

“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal

properties

IUPAC Name

2-(oxan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNKCUQFRSBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307452
Record name Tetrahydro-2H-pyran-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-3-yl)ethanol

CAS RN

1050493-77-0
Record name Tetrahydro-2H-pyran-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of sodium borohydride (554 mg) in ethanol (20 ml) was cooled (ice bath) and a solution of tetrahydro-2H-pyran-3-ylacetaldehyde (1.88 gm) in ethanol (8 ml) added dropwise with stirring over 10 min. After 15 min the ice bath was removed and after a further 3 h the mixture was heated at 50° C. for 1 h. After cooling the solvent was evaporated and the residue treated with water and extracted three times with dichloromethane. The combined extracts were washed with dilute brine, dried by passing through a hydrophobic frit and evaporated to give the title product as an oil. A further batch of product was obtained by acidifying the aqueous solution with 2N hydrochloric acid, saturating with sodium chloride and extracting three times with dichloromethane. These extracts were treated as above and the batches combined to give a total yield of 1.54 g (81%).
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554 mg
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8 mL
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Synthesis routes and methods III

Procedure details

A solution of lithium aluminium hydride in Et2O (4.16 ml, 4.16 mmol) was added dropwise to a solution of tetrahydro-2H-pyran-3-ylacetic acid (Tet. Lett. 2003, 44, 6355) (0.6 g, 4.16 mmol) in THF (5 ml) at room temperature under nitrogen. The mixture was stirred for 1 hour and was treated very slowly dropwise with water (1 ml). After the reaction was quenched, aqueous sodium hydroxide (2N, 1 ml) was added and the mixture was stirred for 5 min. The suspension was filtered through Hyflo and evaporated to the title compound as a colourless oil (0.3 g).
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4.16 mL
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0.6 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 2
2-(Tetrahydro-2H-pyran-3-yl)ethanol
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2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 5
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Reactant of Route 6
2-(Tetrahydro-2H-pyran-3-yl)ethanol

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